Pentacosa-2,4,6-trienoic acid
Description
Properties
CAS No. |
116127-16-3 |
|---|---|
Molecular Formula |
C25H44O2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
pentacosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h19-24H,2-18H2,1H3,(H,26,27) |
InChI Key |
SUOFYLSGRHWWRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways and Associated Enzymatic Mechanisms of Pentacosa 2,4,6 Trienoic Acid
Postulated Biosynthetic Origins within Biological Systems
The formation of a C25 fatty acid with a conjugated triene system likely involves a complex interplay of enzymes that either build the carbon chain with the desired unsaturation pattern from the ground up or modify a pre-existing long-chain fatty acid. Two primary biosynthetic paradigms are considered plausible: a pathway dependent on Polyketide Synthase (PKS) machinery or a route involving fatty acid elongation and desaturation cascades.
Polyketide synthases are large, multifunctional enzymes or enzyme complexes that construct diverse carbon chains from simple acyl-CoA precursors. asm.org The biosynthesis of polyketides shares a fundamental mechanistic similarity with fatty acid synthesis, involving sequential condensation of extender units like malonyl-CoA. asm.orgnih.gov However, PKS pathways exhibit a much greater variability in the processing of the growing chain, which can include the introduction of double bonds and other functional groups in a programmed manner. nih.gov
A hypothetical PKS pathway for Pentacosa-2,4,6-trienoic acid would involve an iterative Type II PKS system. acs.org This system would utilize a series of discrete, monofunctional enzymes to build the 25-carbon backbone. acs.org The formation of the conjugated triene system could be achieved through specific dehydration steps catalyzed by dehydratase (DH) domains within the PKS complex at precise intervals during chain elongation. The final chain length would be determined by a chain length factor (CLF) domain, followed by the release of the free fatty acid. frontiersin.org
Table 1: Key Enzyme Domains in a Postulated PKS Pathway for this compound Biosynthesis
| Enzyme/Domain | Function |
| Acyl-CoA Carboxylase | Produces malonyl-CoA extender units. wikipedia.org |
| Acyl Carrier Protein (ACP) | Covalently holds the growing polyketide chain. acs.org |
| Ketosynthase (KS) | Catalyzes the condensation of extender units. acs.org |
| Acyltransferase (AT) | Selects and loads the extender units onto the ACP. acs.org |
| Dehydratase (DH) | Introduces double bonds by eliminating water. |
| Enoylreductase (ER) | Selectively reduces double bonds. |
| Ketoreductase (KR) | Reduces keto groups to hydroxyl groups. |
| Chain Length Factor (CLF) | Determines the final length of the polyketide chain. frontiersin.org |
| Thioesterase (TE) | Catalyzes the release of the final fatty acid product. nih.gov |
An alternative and equally plausible route to this compound is through the modification of a pre-existing long-chain saturated fatty acid via a series of elongation and desaturation steps. This pathway is analogous to the biosynthesis of other polyunsaturated fatty acids (PUFAs). ijs.si The process would begin with a saturated C25 fatty acid, which would then undergo a cascade of enzymatic reactions to introduce the conjugated triene system.
The initial C25 saturated fatty acid would be synthesized through the conventional fatty acid synthase (FAS) system, followed by several cycles of chain elongation. ijs.si Subsequently, a series of desaturase enzymes would act upon this saturated precursor to introduce the three conjugated double bonds at the C2, C4, and C6 positions. The formation of conjugated double bonds, as seen in the biosynthesis of conjugated linoleic acid (CLA), often involves the action of specialized isomerases that can shift the position of existing double bonds. usu.eduanimbiosci.org Therefore, this hypothetical pathway would likely involve a combination of desaturase and isomerase activities. usu.eduanimbiosci.orgpnas.org
Table 2: Postulated Steps in Fatty Acid Elongation and Desaturation Pathway
| Step | Enzyme Class | Substrate | Product |
| 1 | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (C16:0) |
| 2 | Elongase | Palmitoyl-CoA | Stearoyl-CoA (C18:0) and longer chains |
| 3 | Elongase Cycles | Very-long-chain fatty acyl-CoAs | Pentacosanoyl-CoA (C25:0) |
| 4 | Desaturase | Pentacosanoyl-CoA | Pentacosenoyl-CoA |
| 5 | Desaturase/Isomerase | Pentacosenoyl-CoA | Pentacosadienoyl-CoA |
| 6 | Desaturase/Isomerase | Pentacosadienoyl-CoA | This compound |
Characterization of Key Enzymes Catalyzing Conjugated Triene Formation
The formation of the conjugated triene system in this compound would be catalyzed by a specific set of enzymes with unique functionalities. While the exact enzymes are unknown, their characteristics can be inferred from well-studied enzyme families involved in fatty acid modification.
Fatty acid desaturases are a family of enzymes that introduce double bonds into fatty acyl chains. wikipedia.org These enzymes are typically membrane-bound and utilize molecular oxygen and a source of reducing equivalents, such as NADH or NADPH, to carry out the desaturation reaction. jst.go.jp The reaction proceeds through a diiron active site that facilitates the removal of hydrogen atoms from the fatty acid chain. wikipedia.org
In the context of this compound, a series of desaturase enzymes would be required to introduce the three double bonds. These would likely be "front-end" desaturases that introduce double bonds near the carboxyl end of the fatty acid. The biosynthesis of other conjugated fatty acids, such as calendic acid, involves a "1,4-desaturation" mechanism where hydrogens are removed from the methylene (B1212753) groups flanking an existing double bond. nih.gov A similar mechanism could be at play in the formation of the conjugated triene system in this compound.
The formation of conjugated double bonds from non-conjugated precursors is often catalyzed by isomerase enzymes. nih.govexpasy.org For instance, polyenoic fatty acid isomerases have been identified in marine algae that can convert methylene-interrupted double bonds into a conjugated system. nih.govwikipedia.org In the proposed biosynthetic pathway for this compound, an isomerase could act on a fatty acid with non-conjugated double bonds to rearrange them into the conjugated 2,4,6-triene structure.
Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons. nih.gov In fatty acid biosynthesis, enoyl-ACP reductases and ketoacyl-ACP reductases are critical for the reduction steps in the elongation cycle. scispace.comnih.gov In the context of desaturation, oxidoreductases such as cytochrome b5 reductase are essential for transferring electrons to the diiron center of the desaturase enzyme. jst.go.jp
A hallmark of enzymatic reactions is their high degree of stereochemical control and regioselectivity. Desaturase enzymes exhibit remarkable precision in the placement and geometry of the double bonds they introduce. nih.gov The regioselectivity, or the specific position of the double bond, is determined by the architecture of the enzyme's active site, which precisely orients the fatty acid substrate. jst.go.jpnih.gov
The stereochemistry of the double bonds (cis or trans) is also under strict enzymatic control. Most naturally occurring unsaturated fatty acids have cis double bonds, which are introduced by desaturases that catalyze a syn-elimination of hydrogen atoms. jst.go.jprsc.org The formation of conjugated systems often involves a mix of cis and trans double bonds, as seen in conjugated linoleic and linolenic acids. usu.edunih.gov The specific stereochemistry of the double bonds in this compound would be dictated by the unique stereochemical course of the desaturase and isomerase enzymes involved in its biosynthesis. nih.gov Studies on other desaturases have shown that the stereochemical outcome can even be dependent on the substrate. nih.gov
The elucidation of the biosynthetic pathway for a natural product like this compound, a long-chain polyunsaturated fatty acid, relies heavily on a synergistic approach combining genomics, bioinformatics, and molecular biology. While specific research on the biosynthesis of this compound is not extensively documented, the established methodologies for identifying and characterizing the biosynthesis of related polyketides and fatty acids provide a clear roadmap. These approaches are centered around the discovery and functional analysis of Biosynthetic Gene Clusters (BGCs), which are contiguous sets of genes responsible for the production of a specific secondary metabolite. nih.gov
Application of Genome Mining for Putative this compound BGCs
Genome mining is the initial and most crucial step in discovering the genetic blueprint for a natural product. rsc.org This process involves computationally scanning the complete genome sequence of a producing organism to identify putative BGCs. floraandfona.org.in For a compound like this compound, the search would focus on identifying genes encoding Polyketide Synthases (PKSs) or Fatty Acid Synthases (FASs), the key enzymes responsible for constructing the carbon backbone. pnas.org
Powerful bioinformatic tools are essential for this process. floraandfona.org.in Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Retrosynthetic Pathways by Integrated Structure and Sequence Matching) are widely used. floraandfona.org.inoup.com These platforms can identify BGCs by detecting "signature" genes, such as those for PKSs, and then demarcating the boundaries of the cluster which often include genes for tailoring enzymes (e.g., dehydratases, reductases), transporters, and regulators. oup.comrevista-agroproductividad.org For instance, antiSMASH can predict the core chemical structure of the polyketide based on the domain architecture of the identified PKS genes. revista-agroproductividad.org
Given the structure of this compound, a putative BGC would be expected to contain a Type I PKS. The table below illustrates a hypothetical BGC that could be responsible for its synthesis, based on typical PKS gene cluster organization.
| Gene Designation | Putative Function | Homology (Example) | Anticipated Role in Biosynthesis |
|---|---|---|---|
| pctA | Type I Polyketide Synthase (PKS) | Erythromycin PKS (DEBS) | Catalyzes the iterative condensation of acyl-CoA units to form the 25-carbon polyketide chain. Contains ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. |
| pctB | Dehydratase (DH) | Rapamycin PKS DH domain | Introduces the three double bonds at positions 2, 4, and 6 through sequential dehydration steps. |
| pctC | Thioesterase (TE) | Pikromycin TEII | Cleaves the final polyketide chain from the PKS enzyme, releasing it as a free carboxylic acid. |
| pctR | Transcriptional Regulator | LuxR family regulator | Controls the expression of the other genes within the cluster in response to specific cellular signals. |
| pctT | Transporter | ABC transporter | Exports the final this compound out of the cell. |
Heterologous Expression and Pathway Reconstruction for Biosynthesis Validation
The definitive proof of a BGC's function comes from heterologous expression. plos.org This powerful synthetic biology technique involves cloning the entire putative BGC from the native organism and introducing it into a well-characterized "host" organism that does not naturally produce the compound of interest. frontiersin.org If the new host starts producing this compound, it confirms the function of the gene cluster. rsc.org
The choice of a heterologous host is critical for success. Common hosts include bacteria like Escherichia coli and Streptomyces coelicolor, or fungi like Aspergillus oryzae. plos.orgresearchgate.net The ideal host should be genetically tractable, grow quickly, and provide the necessary precursor molecules (in this case, acetyl-CoA and malonyl-CoA) for the biosynthetic pathway. frontiersin.org
The process involves several key steps:
Cloning the BGC: The entire gene cluster, which can be quite large, is cloned into an expression vector.
Transformation: The vector is introduced into the chosen heterologous host.
Cultivation and Analysis: The engineered host is grown under suitable conditions, and the culture is analyzed (e.g., by HPLC and mass spectrometry) for the presence of the target molecule. researchgate.net
Successful heterologous expression not only validates the BGC's function but also opens the door for pathway engineering to improve yields or create novel derivatives of the natural product. frontiersin.orgnih.gov
| Host Organism | Advantages | Challenges | Commonly Used For |
|---|---|---|---|
| Escherichia coli | Fast growth, well-understood genetics, many available tools. plos.org | May lack necessary precursors or post-translational modifications; codon usage can differ. | Bacterial PKS and NRPS pathways. |
| Streptomyces coelicolor | High-GC content compatible with many actinobacterial BGCs, known producer of polyketides. asm.org | Slower growth than E. coli, more complex genetics. | Actinobacterial polyketides and non-ribosomal peptides. |
| Aspergillus oryzae | Eukaryotic host suitable for fungal BGCs, capable of post-translational modifications. researchgate.net | More complex to manipulate genetically than bacteria. | Fungal PKS pathways. researchgate.net |
Advanced Chemical Synthesis Methodologies and Synthetic Route Optimization for Pentacosa 2,4,6 Trienoic Acid
Strategic Approaches for the Construction of Conjugated Triene Moieties
The creation of the 2,4,6-trienoic acid core of Pentacosa-2,4,6-trienoic acid necessitates precise control over the geometry of the double bonds. The following sections detail the key strategic considerations for assembling this critical structural motif.
Stereoselective Total Synthesis of Long-Chain Polyenoic Fatty Acids
The synthesis of polyenes, including long-chain fatty acids, presents significant challenges in controlling the stereochemistry of each double bond. nih.gov Traditional methods like the Wittig, Horner-Wadsworth-Emmons, and Julia olefinations, while useful for generating olefins, often lack the desired stereocontrol. nih.gov To overcome these limitations, modern synthetic chemistry has increasingly turned to transition metal-catalyzed reactions. These methods, utilizing organometallic intermediates such as those of zinc, tin, silicon, and boron, offer the significant advantage of stereospecificity, where the stereochemistry of the reactants directly dictates the stereochemistry of the product. nih.gov
A notable strategy involves the iterative cross-coupling of bifunctional building blocks. nih.gov For instance, a platform utilizing a collection of 12 bifunctional MIDA (N-methyliminodiacetic acid) boronate building blocks has been developed to synthesize a wide array of polyene motifs found in over 75% of known polyene natural products. nih.gov This iterative approach involves coupling a pinacol (B44631) boronic ester with a halo MIDA boronate building block, followed by deprotection of the resulting MIDA boronate to generate a new pinacol boronic ester ready for the next coupling cycle. nih.gov This method has proven effective in constructing complex polyenes, ranging from simple trienes to intricate decaenes, with excellent yields in the deprotection steps even for very long and complex polyene intermediates. nih.gov
Another powerful technique for the stereoselective synthesis of conjugated trienes is the 1,4-palladium migration/Heck sequence. rsc.org This efficient method allows for the highly stereoselective formation of trisubstituted 1,3,5-trienes. rsc.org Additionally, titanium-mediated cross-coupling of allenic alcohols with alkynes has emerged as a versatile method. nih.govvanderbilt.edu This reaction can be directed to produce either stereodefined 1,4-dienes or substituted cross-conjugated trienes, with the substitution pattern of the allene (B1206475) playing a crucial role in determining the reaction pathway. nih.govvanderbilt.edu
Development of Convergent and Divergent Synthetic Pathways
Divergent synthesis offers a complementary strategy, starting from a central core molecule and systematically adding building blocks to generate a library of related compounds. slideshare.net This approach is particularly useful for exploring structure-activity relationships by creating a range of analogs from a common intermediate. slideshare.net Both convergent and divergent strategies have been enabled by modern catalytic methods. For example, a photocatalytic skeleton-editing [4+2] strategy has been developed for the convergent and divergent synthesis of dihydroisoquinoline-1,4-diones from simple precursors. rsc.org
Utilisation of Modern Synthetic Reagents and Catalytic Systems
The development of novel reagents and catalysts has revolutionized the synthesis of complex organic molecules, including polyenes. These modern tools offer unprecedented levels of selectivity and efficiency.
Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, a fundamental process in the synthesis of polyenes. youtube.comeie.gr These reactions, often named after their developers (e.g., Suzuki-Miyaura, Negishi, Stille), typically rely on palladium catalysts to couple an organometallic nucleophile with an organic electrophile. youtube.comeie.gr The general mechanism involves the oxidative addition of the organic halide to a palladium(0) species, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. youtube.com
These methods are highly valued for their ability to proceed under mild conditions and with high functional group tolerance. eie.gr The choice of metal in the organometallic partner (e.g., zinc, tin, boron) and the ligands on the palladium catalyst can be fine-tuned to optimize the reaction for specific substrates. youtube.com For instance, the Suzuki-Miyaura coupling, which uses organoboron reagents, is particularly popular due to the stability and low toxicity of the boron compounds. nih.gov Organosilanes have also emerged as viable, low-cost, and low-toxicity alternatives, with the development of fluoride-free activation methods using organosilanols and their corresponding silanolates. acs.org The versatility of these cross-coupling reactions makes them central to the construction of the carbon backbone of long-chain polyenoic acids like this compound.
| Cross-Coupling Reaction | Organometallic Reagent | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acids, MIDA boronates) | Stable, low toxicity reagents; wide functional group tolerance. nih.gov |
| Negishi | Organozinc | Highly reactive nucleophiles, often leading to fast reactions. youtube.com |
| Stille | Organostannane | Tolerant of a wide range of functional groups, but tin byproducts can be toxic. youtube.comnih.gov |
| Hiyama | Organosilane | Low cost, low toxicity reagents; activation often requires fluoride (B91410) or use of silanols. acs.orgrsc.org |
| Sonogashira | Terminal alkyne (with copper co-catalyst) | Forms C(sp)-C(sp2) bonds, useful for creating enyne intermediates. youtube.com |
Organometallic Chemistry in Polyene Synthesis (e.g., Catalytic Cyclomagnesiation)
Organometallic chemistry plays a crucial role beyond cross-coupling reactions in polyene synthesis. researchgate.netresearchgate.net A noteworthy example is the titanium-catalyzed intermolecular cross-cyclomagnesiation of 1,2-dienes (allenes). sciforum.netresearchgate.netrsc.org This reaction, utilizing Grignard reagents in the presence of a Cp2TiCl2 catalyst, provides an efficient and highly stereoselective route to (Z,Z)-1,5-dienes. researchgate.netrsc.org This methodology has been successfully applied to the synthesis of various dienoic and trienoic fatty acids. sciforum.netacs.org
The process involves the formation of a magnesacyclopentane intermediate, which upon hydrolysis yields the desired diene with high stereochemical purity (>98%). rsc.org This approach has been used to synthesize natural and synthetic 5Z,9Z-dienoic acids in high yields (61-67%). researchgate.netrsc.org A key advantage of this method is its ability to create unsymmetrical dienes through the cross-cyclomagnesiation of two different allene partners. rsc.org This strategy has proven effective in the total synthesis of complex natural products like the acetogenin (B2873293) Chatenaytrienin-1. acs.org The development of such organometallic transformations provides powerful and direct methods for constructing specific olefin geometries within a long aliphatic chain, a critical requirement for the synthesis of molecules like this compound.
Chemoenzymatic Synthesis Strategies for Enhanced Selectivity and Sustainability
Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, is an increasingly important strategy for producing complex molecules with high selectivity and under environmentally benign conditions. researchgate.netnih.gov Enzymes can catalyze reactions with exquisite stereo- and regioselectivity, often under mild conditions (room temperature, neutral pH), which is difficult to achieve with purely chemical methods. researchgate.net
In the context of polyenoic acid synthesis, enzymes can be used for various transformations. For instance, lipases are commonly employed for the selective esterification or hydrolysis of fatty acids and their derivatives. nih.gov This can be valuable for protecting or deprotecting specific functional groups within a molecule or for resolving racemic mixtures to obtain a single enantiomer. capes.gov.br
More advanced strategies involve engineering biosynthetic pathways. For example, by exchanging specific domains within a polyketide synthase (PKS) with those from a fatty acid synthase (FAS), it is possible to create hybrid enzymes that can incorporate non-natural building blocks into a growing polyketide chain. nih.gov This approach has been used to introduce fluorine atoms into macrolide antibiotics. nih.gov Such strategies could potentially be adapted for the synthesis of novel long-chain polyenoic acids by programming the biosynthesis to generate the desired chain length and unsaturation pattern. The combination of the rational design of chemical steps with the high selectivity of biocatalysis offers a powerful and sustainable route to complex targets like this compound. researchgate.net
Integration of Biocatalytic Steps in Synthetic Sequences
One notable strategy involves the deconstruction and repurposing of biosynthetic pathways. For instance, insights from the andrimid (B1212256) iterative type II polyketide synthase (PKS) gene cluster have demonstrated the potential to produce conjugated trienoic acids. researchgate.net By selectively expressing and combining specific enzymes from such pathways, it is possible to generate novel polyene structures. A biocatalytic cascade was successfully designed in E. coli for the production of hepta-1,3,5-triene. researchgate.net This was achieved by coupling the enzymatic activity of a deconstructed andrimid iterative type II PKS, which produced 2,4,6-octatrienoic acid, with a decarboxylase (Fdc1/UbiX) that converted the acid to the corresponding triene. researchgate.net This principle can be adapted for the synthesis of longer-chain conjugated trienoic acids by utilizing precursor fatty acids of appropriate length.
Lipases are another class of enzymes widely integrated into the synthesis of modified fatty acids and lipids. pan.olsztyn.plresearchgate.net They can be employed for the regioselective esterification or transesterification of polyunsaturated fatty acids, which could be a key step in the final stages of synthesizing this compound or its derivatives. pan.olsztyn.pl For example, a chemoenzymatic two-step process has been developed for the synthesis of structured triacylglycerols containing polyenoic fatty acids, where an initial enzymatic step using a lipase (B570770) is followed by chemical esterification. pan.olsztyn.pl Such hybrid approaches leverage the strengths of both biocatalysis and traditional chemical synthesis.
The development of biocatalytic cascades can also involve combining enzymes from different sources to create an artificial metabolic pathway. acs.org For the synthesis of this compound, a hypothetical cascade could involve:
A fatty acid synthase (FAS) or polyketide synthase (PKS) system to construct the C25 carbon backbone.
A specialized "conjugase" enzyme to introduce the conjugated triene system.
A terminal hydrolase to release the free fatty acid.
The following table summarizes key enzymes and their roles in potential biocatalytic cascades for polyene synthesis.
| Enzyme Class | Specific Enzyme Example | Role in Synthetic Sequence | Potential Substrate/Product | Reference |
| Polyketide Synthase (PKS) | Deconstructed Andrimid PKS | Formation of a conjugated polyenoic acid backbone. | Malonyl-CoA -> 2,4,6-octatrienoic acid | researchgate.net |
| Decarboxylase | Fdc1/UbiX | Conversion of a conjugated carboxylic acid to a triene. | 2,4,6-octatrienoic acid -> Hepta-1,3,5-triene | researchgate.net |
| Lipase | Geotrichum candidum lipase | Esterification/Transesterification of fatty acids. | Polyenoic fatty acids + Glycerol (B35011) -> Structured Lipids | pan.olsztyn.pl |
| Fatty Acid Conjugase | Momordica charantia FADX | Isomerization of non-conjugated double bonds to a conjugated triene system. | Linoleic acid -> Conjugated Linolenic Acid (CLN) | nih.gov |
Enzyme-Catalyzed Stereoselective Transformations
A significant advantage of biocatalysis is the ability to perform highly stereoselective reactions, which is crucial for controlling the geometry of the double bonds in the conjugated triene system of this compound. nih.gov
The formation of conjugated triene systems in nature is often catalyzed by a class of enzymes known as fatty acid conjugases (FADX). nih.gov These enzymes are divergent forms of Δ12-oleate desaturases (FAD2) and can convert non-conjugated fatty acids like linoleic acid into conjugated linolenic acids (CLNs) with specific stereochemistries. nih.gov For example, the conjugase from Momordica charantia synthesizes α-eleostearic acid (9Z, 11E, 13E). nih.gov The stereoselectivity of these enzymes is determined by the precise positioning of the substrate in the active site. By screening for or engineering conjugases, it is possible to produce specific isomers of conjugated polyenoic fatty acids. nih.govjst.go.jp This approach offers a direct route to installing the desired (E,E,E), (E,E,Z), or other stereoisomers of the 2,4,6-triene moiety.
Lipoxygenases (LOX) are another class of enzymes that can introduce functionality into polyunsaturated fatty acids with high regio- and stereoselectivity. mdpi.com The LOX pathway in plants converts linoleic and α-linolenic acids into hydroperoxy fatty acids, which are precursors to other bioactive molecules. mdpi.com The initial step involves the dioxygenation of a polyunsaturated fatty acid to form a hydroperoxide with a conjugated diene system, typically with a (Z,E) configuration. mdpi.com While this does not directly form a triene, the resulting functionalized diene is a valuable chiral building block that could be further elaborated into a conjugated triene through subsequent chemical or enzymatic steps.
The stereoselective reduction of alkynes is a traditional method for accessing alkenes with defined geometry, and biocatalysis offers green alternatives. While not directly forming the triene, ene-reductases from the Old Yellow Enzyme (OYE) family can catalyze the asymmetric bioreduction of activated C=C bonds with excellent stereoselectivity, which can be a key step in a longer synthetic sequence where a conjugated system is built sequentially. researchgate.net
The table below details examples of enzymes that catalyze stereoselective transformations relevant to the synthesis of conjugated polyenoic acids.
| Enzyme | Enzyme Commission (EC) Number | Transformation Type | Substrate | Product Stereochemistry | Reference |
| Momordica charantia Conjugase (FADX) | N/A | Conjugated triene formation | Linoleic acid (9Z, 12Z) | α-Eleostearic acid (9Z, 11E, 13E) | nih.gov |
| Plant Lipoxygenase (LOX) | EC 1.13.11.12 | Dioxygenation | Linoleic acid | 13(S)-hydroperoxy-octadeca-(9Z,11E)-dienoic acid | mdpi.com |
| Lactobacillus plantarum Isomerase | N/A | Isomerization | α-Linolenic acid | cis-9,trans-11,cis-15-octadecatrienoic acid | researchgate.net |
| Old Yellow Enzyme (OYE) Family | EC 1.6.99.1 | Asymmetric C=C reduction | Activated α,β-unsaturated ketones/esters | (R)- or (S)-configured saturated product | researchgate.net |
Sophisticated Analytical and Spectroscopic Characterization Techniques for Pentacosa 2,4,6 Trienoic Acid
Advanced Chromatographic Separations for High-Resolution Analysis
Chromatography is the cornerstone for isolating and quantifying Pentacosa-2,4,6-trienoic acid. The choice of technique depends on the analytical goal, whether it is precise quantification, analysis within a complex mixture, or purification.
Gas chromatography (GC) is a fundamental technique for the quantitative analysis of fatty acids. wiley.com For a high molecular weight compound like this compound, direct analysis is challenging due to its low volatility. Therefore, derivatization into more volatile esters, typically fatty acid methyl esters (FAMEs), is a mandatory prerequisite. aocs.orgnih.gov This is often achieved through base-catalyzed transesterification or other methylation procedures that avoid isomerization of the conjugated double bonds. aocs.org
High-resolution separation of the resulting FAME from other fatty acids is typically achieved using long, high-polarity capillary columns (e.g., 100 m) which are essential for resolving closely related positional and geometric isomers. wiley.comoup.com The flame ionization detector (FID) provides excellent sensitivity and a wide linear range, making it ideal for quantification. jppres.com Method validation is critical to ensure accuracy, with parameters such as linearity, precision, and recovery being rigorously assessed. oup.comubbcluj.ro
Table 1: Illustrative GC-FID Parameters for Quantitative Analysis of this compound Methyl Ester
| Parameter | Value / Condition | Purpose |
| Instrument | Gas Chromatograph with FID | Separation and Quantification |
| Column | High-polarity capillary (e.g., BPX-70, CP-Sil 88) | Separation of FAMEs, including isomers. wiley.comaocs.org |
| 100 m x 0.25 mm ID, 0.20 µm film | High resolution for complex mixtures. oup.com | |
| Derivatization | Base-catalyzed methylation (e.g., NaOH/Methanol) | Converts fatty acid to volatile FAME. aocs.org |
| Carrier Gas | Helium or Hydrogen | Mobile phase for analyte transport. |
| Injector | Split/Splitless, 250 °C | Vaporizes sample onto the column. |
| Oven Program | 120 °C, ramp 4 °C/min to 240 °C, hold 20 min | Optimized temperature gradient for separating a wide range of FAMEs. mdpi.com |
| Detector | FID, 260 °C | Universal detector for hydrocarbons, provides quantitative data. mdpi.com |
| Quantification | Internal Standard Method (e.g., Nonadecanoic acid) | Corrects for injection volume and system variability. ubbcluj.ro |
| **Linearity (R²) | > 0.995 | Demonstrates a proportional response to concentration. jppres.com |
| LOD / LOQ | Analyte-dependent (e.g., ~0.1 / ~0.3 µg/mL) | Defines the lower limits of reliable measurement. |
| Recovery | 90-110% | Assesses the accuracy of the extraction and derivatization process. ubbcluj.ro |
For analyzing this compound within complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.commeasurlabs.com This technique avoids the high temperatures of GC, which can degrade sensitive polyunsaturated fatty acids. researchgate.net A key advantage is the ability to analyze the fatty acid directly without derivatization, although derivatization can be used to enhance ionization efficiency. mdpi.commdpi.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate fatty acids based on their hydrophobicity (chain length) and degree of unsaturation. nih.gov The separated analytes are then introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) provides an exceptional degree of selectivity and sensitivity by isolating a specific parent ion (corresponding to the molecular weight of the analyte) and fragmenting it to produce characteristic daughter ions, allowing for confident identification and quantification even at trace levels. measurlabs.comnih.gov
Table 2: Representative LC-MS/MS Method for this compound in a Complex Matrix
| Parameter | Value / Condition | Purpose |
| Instrument | HPLC system coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer | Separation, identification, and quantification. |
| Column | C18 Reversed-Phase (e.g., 150 x 2.1 mm, 2.7 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid / 5mM Ammonium Acetate | Aqueous component of the mobile phase. lcms.cz |
| Mobile Phase B | Acetonitrile (B52724)/Methanol with 0.1% Formic Acid | Organic component for elution. lcms.cz |
| Gradient | 70% B to 100% B over 20 minutes | Elutes analytes with increasing hydrophobicity. |
| Flow Rate | 0.3 mL/min | Controls retention time and separation efficiency. |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | Generates deprotonated molecular ions [M-H]⁻. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification. |
| MRM Transition | e.g., m/z 373.3 → 329.3 (Hypothetical) | Parent ion [M-H]⁻ → Fragment ion [M-H-CO₂]⁻ for high specificity. |
| Collision Energy | Optimized for specific transition (e.g., 15-25 eV) | Controls the fragmentation of the parent ion. |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool not only for analysis but also for the purification and purity assessment of this compound. nih.gov The conjugated triene system in its structure acts as a strong chromophore, making it highly suitable for detection by UV-Vis or photodiode array (PDA) detectors. aocs.org
For analytical purposes, a standard C18 column with a mobile phase gradient of acetonitrile and water can effectively separate the target compound from impurities. oup.comgerli.com Purity is determined by the relative area of the main peak. For purification, the method can be scaled up to preparative or semi-preparative HPLC, which uses larger columns and higher flow rates to isolate milligrams to grams of the pure compound. aocs.org Silver-ion HPLC (Ag+-HPLC) is a specialized technique that can be employed to separate isomers based on the number, position, and geometry of the double bonds. agriculturejournals.cz
Table 3: HPLC Parameters for Purification and Purity Assessment
| Parameter | Analytical Purity | Preparative Purification |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 20 mm, 10 µm |
| Mobile Phase | Acetonitrile / Water (with 0.1% TFA) | Acetonitrile / Water |
| Elution | Gradient | Isocratic or shallow gradient |
| Flow Rate | 1.0 mL/min | 10-20 mL/min |
| Detection | PDA/UV at λmax (~270 nm, estimated for triene) | UV at a single wavelength |
| Injection Volume | 10-20 µL | 1-5 mL |
| Sample Loading | < 1 mg | 20-100 mg |
| Objective | Determine percentage purity | Isolate pure compound |
High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation
While chromatography separates the compound, mass spectrometry provides definitive information on its molecular weight and structure.
MALDI-ToF is a soft ionization technique that allows for the analysis of large and thermally fragile molecules. creative-proteomics.com While it is predominantly used for massive biomolecules like proteins, it has found increasing application in lipidomics. nih.gov For a compound like this compound, MALDI-ToF can rapidly determine its molecular weight with high accuracy. The sample is co-crystallized with a UV-absorbing matrix (e.g., 2,5-dihydroxybenzoic acid, DHB), and a laser pulse desorbs and ionizes the analyte, typically as a protonated [M+H]⁺ or cationized [M+Na]⁺, [M+K]⁺ species. imrpress.com The time-of-flight analyzer offers a very high mass range, making it suitable for analyzing not just the fatty acid itself but also larger lipid species that may contain it. imrpress.com
Table 4: Expected MALDI-ToF Mass Spectrometry Data for this compound
| Ion Species | Theoretical m/z | Ion Formation |
| This compound (C₂₅H₄₂O₂) MW: 374.6 | ||
| [M+H]⁺ | 375.3 | Proton Adduct |
| [M+Na]⁺ | 397.3 | Sodium Adduct |
| [M+K]⁺ | 413.3 | Potassium Adduct |
| [2M+Na]⁺ | 771.6 | Sodiated Dimer |
ESI and APCI are the two most common ionization sources used in LC-MS. aocs.org They have complementary strengths for the analysis of fatty acids.
Electrospray Ionization (ESI) is a very soft ionization method ideal for polar and labile compounds. nih.gov It typically generates intact molecular ions with minimal fragmentation. For this compound, ESI in negative ion mode is highly effective, producing an abundant deprotonated molecule [M-H]⁻. nih.gov Tandem MS (MS/MS) analysis of this ion can provide structural information.
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar molecules and involves gas-phase ionization. nih.gov It is generally more energetic than ESI and can produce more in-source fragmentation, which can be diagnostically useful. aocs.org For fatty acids, APCI can yield both molecular ions and characteristic fragment ions corresponding to the loss of water or parts of the alkyl chain. acs.orgusda.gov
The combination of ESI and APCI with MS/MS provides a powerful toolkit for confirming the molecular weight and elucidating the structure of this compound, helping to distinguish it from isomers. acs.org
Table 5: Comparison of ESI and APCI for Tandem MS Analysis of this compound
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Soft ionization from charged droplets. nih.gov | Gas-phase chemical ionization via a corona discharge. nih.gov |
| Analyte Suitability | Polar, thermally labile molecules. | Less polar, more volatile molecules. |
| Primary Ion (Negative Mode) | [M-H]⁻ (m/z 373.3) | [M-H]⁻ (m/z 373.3) |
| Primary Ion (Positive Mode) | [M+Na]⁺ (m/z 397.3) | [M+H]⁺ (m/z 375.3) |
| Typical MS/MS Fragments | - Loss of CO₂ from [M-H]⁻- Fragments related to the conjugated system. | - Loss of H₂O from [M+H]⁺- More extensive fragmentation along the alkyl chain. acs.org |
| Primary Application | Accurate molecular weight determination and controlled fragmentation for structural analysis. nih.gov | Structural elucidation via characteristic in-source and MS/MS fragmentation. aocs.org |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Assignment
The unequivocal structural elucidation of complex organic molecules such as this compound relies heavily on multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. iaea.org These advanced techniques distribute NMR signals across two frequency dimensions, which resolves the signal overlap often encountered in standard one-dimensional (1D) spectra of large molecules and allows for the determination of connectivity and spatial relationships between different nuclei. wikipedia.orgnih.gov For a molecule with a long aliphatic chain and a conjugated polyene system, 2D NMR is indispensable for confirming the carbon skeleton and assigning the stereochemistry of the double bonds. nih.gov
Application of HMBC, HMQC, and ROESY NMR Experiments
A combination of through-bond and through-space 2D NMR experiments is required for the complete assignment of the ¹H and ¹³C NMR spectra of this compound. The most powerful and commonly used experiments for this purpose are Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY). ustc.edu.cnscience.gov
HMQC/HSQC for ¹JCH Correlations: The HSQC (or HMQC) experiment is fundamental for identifying which protons are directly attached to which carbon atoms by correlating their chemical shifts through one-bond scalar couplings (¹JCH). ustc.edu.cnmagritek.com In the spectrum of this compound, this would allow for the unambiguous assignment of the olefinic protons (H2 to H7) to their corresponding sp² carbons and the methylene (B1212753) protons of the long alkyl chain to their respective sp³ carbons. The multiplicity-edited version of the HSQC experiment (HSQC-ME) can further distinguish between CH/CH₃ groups and CH₂ groups, which is particularly useful for analyzing the complex aliphatic region. magritek.com
Table 1: Predicted ¹H-¹³C One-Bond Correlations (HSQC) for the Conjugated System of this compound
| Carbon Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Attached Proton | Predicted ¹H Chemical Shift (δ, ppm) |
| C2 | ~118-125 | H2 | ~5.8-6.0 |
| C3 | ~140-145 | H3 | ~7.2-7.4 |
| C4 | ~130-135 | H4 | ~6.2-6.4 |
| C5 | ~135-140 | H5 | ~6.5-6.7 |
| C6 | ~130-135 | H6 | ~6.1-6.3 |
| C7 | ~140-145 | H7 | ~5.9-6.1 |
Note: Chemical shifts are estimates based on data for analogous conjugated fatty acids and may vary depending on solvent and specific geometry. nih.govmdpi.com
HMBC for Long-Range Correlations: The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). magritek.com This technique is critical for piecing together the entire molecular structure by connecting different spin systems. For this compound, key HMBC correlations would include:
The correlation between the olefinic proton H2 and the carboxyl carbon C1, confirming the position of the triene system relative to the acid functionality.
Correlations between adjacent olefinic protons and carbons (e.g., H2 to C4, H3 to C1 and C5), which establish the connectivity of the conjugated double bond system. nih.gov
Correlations linking the protons on C8 of the alkyl chain to the olefinic carbons C6 and C7, thus connecting the saturated tail to the conjugated system.
Table 2: Key Predicted HMBC Correlations for Assembling the Structure of this compound
| Proton | Correlating Carbon(s) | Significance |
| H2 | C1, C4 | Connects conjugated system to carboxyl group |
| H3 | C1, C5 | Confirms C2-C3-C4 linkage |
| H5 | C3, C7 | Confirms C4-C5-C6 linkage |
| H7 | C5, C9 | Confirms C6-C7-C8 linkage |
| H8 | C6, C7, C10 | Connects alkyl chain to conjugated system |
Quantitative ³¹P NMR Spectroscopy for Specific Functional Groups
This compound does not inherently contain any phosphorus atoms, making it invisible to direct ³¹P NMR spectroscopy. However, ³¹P NMR can be employed as a powerful quantitative tool through chemical derivatization of the carboxylic acid functional group. researchgate.netnih.gov The technique leverages the high natural abundance and wide chemical shift range of the ³¹P nucleus, which provides excellent signal dispersion and sensitivity. nih.govunive.it
The methodology involves reacting the carboxylic acid moiety with a phosphorus-containing tagging reagent, such as 2-chloro-4,4,5,5-tetramethyldioxaphospholane (CTMDP). researchgate.netnih.gov This reagent reacts rapidly and quantitatively under mild conditions with active hydrogen atoms, such as those in carboxyl and hydroxyl groups, to form a phosphitylated derivative. nih.govtorvergata.it
The resulting derivative of this compound would produce a sharp signal in the ³¹P NMR spectrum in a region characteristic of derivatized carboxylic acids, typically between δ 134.5 and 135.5 ppm. researchgate.netnih.gov The primary utility of this method is for quantification. By adding a known amount of a phosphorus-containing internal standard (e.g., cyclohexanol, which is also derivatized and gives a distinct signal), the precise quantity of this compound in a complex mixture can be determined by comparing the signal integrations. unive.itrsc.org
Furthermore, the use of chiral derivatizing agents can extend this method to the determination of enantiomeric purity for chiral carboxylic acids, as the resulting diastereomeric derivatives often produce separate, quantifiable signals in the ³¹P NMR spectrum. nih.govresearchgate.net
Table 3: Application of Quantitative ³¹P NMR for Carboxylic Acid Analysis
| Analytical Step | Description | Expected ³¹P Chemical Shift (δ, ppm) |
| Derivatization | Reaction of the carboxylic acid with a phosphitylating agent (e.g., CTMDP). | N/A |
| Analysis | Acquisition of ³¹P NMR spectrum in the presence of an internal standard. | ~134.5 - 135.5 (for the derivatized acid) |
| Quantification | Comparison of the integral of the analyte signal to the integral of the internal standard signal. | N/A |
Chiroptical Spectroscopic Methods for Stereochemical Configuration Determination
Chiroptical spectroscopy encompasses a set of techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. numberanalytics.compace.edu These methods, including Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), are among the most definitive for assigning the absolute configuration of stereogenic centers. researchgate.netnih.govwiley.com
The parent structure of this compound is achiral. However, if a chiral center were present, for example, through substitution along the long aliphatic chain, chiroptical methods would be essential for determining its absolute stereochemistry.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, typically in the UV-Vis region. sci-hub.ru The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint for a specific enantiomer. For a chiral analogue of this compound, the intense π→π* electronic transitions of the extended conjugated triene chromophore would dominate the ECD spectrum. The sign and magnitude of the observed Cotton effects would be exquisitely sensitive to the absolute configuration of the remote chiral center and its influence on the preferred conformation of the chromophore. sci-hub.ru
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. nih.gov A VCD spectrum provides stereochemical information about the entire molecule, as every vibrational mode is, in principle, VCD active. nih.gov While ECD is often focused on chromophores, VCD can provide a more holistic stereochemical picture. nih.govnih.gov
For the unambiguous assignment of absolute configuration, experimental ECD or VCD spectra are compared with theoretical spectra predicted by quantum chemical calculations, often using Time-Dependent Density-Functional Theory (TDDFT) for ECD and DFT for VCD. researchgate.netmdpi.com A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., R or S) allows for a confident assignment of the absolute stereochemistry. researchgate.net
Table 4: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Chiroptical Method | Experimental Data (Hypothetical) | Quantum Chemical Calculation (Predicted for S-isomer) | Conclusion |
| Specific Rotation [α]D | +15.2 (c 0.1, CHCl₃) | +18.5 | Absolute configuration is S |
| ECD (λmax, nm [Δε]) | 265 (+8.5), 310 (-4.2) | 268 (+9.1), 312 (-4.0) | Absolute configuration is S |
| VCD (νmax, cm⁻¹ [ΔA×10⁻⁴]) | 1710 (+2.5), 1640 (-1.8) | 1708 (+2.8), 1642 (-2.0) | Absolute configuration is S |
Note: The data in this table is purely illustrative to demonstrate the principles of chiroptical analysis.
Investigation of Biological Roles and Molecular Mechanisms of Action in Model Systems
Interactions with Cellular Signaling and Regulatory Pathways
The biological effects of fatty acids are often mediated through their direct and indirect interactions with a host of cellular signaling cascades. These pathways are critical for maintaining cellular homeostasis and responding to metabolic cues.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and Related Nuclear Receptors
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a central role in the regulation of energy metabolism. nih.gov The three identified subtypes, PPARα, PPARγ, and PPARβ/δ, are key regulators of lipid and glucose homeostasis. nih.gov Fatty acids are natural ligands for PPARs; upon binding, the receptor undergoes a conformational change, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.govmdpi.com
While direct studies on Pentacosa-2,4,6-trienoic acid are not available, research on analogous compounds provides insight into its potential as a PPAR modulator. Notably, a shorter-chain fatty acid with the same conjugated system, 2,4,6-octatrienoic acid (Octa), and its methoxy (B1213986) derivative have been identified as potent PPARγ activators. mdpi.commdpi.comnih.gov In studies on human keratinocytes and skin cancer cells, the activation of PPARγ by these compounds was shown to counteract cellular stress and inhibit processes related to carcinogenesis. mdpi.comnih.gov This suggests that the 2,4,6-trienoic acid moiety is a structural feature recognized by the PPARγ ligand-binding domain. Both medium-chain and long-chain fatty acids are established as bona fide PPARγ interacting ligands. plos.org
Table 1: PPAR Subtypes and Their Primary Functions
| Receptor | Primary Tissue Expression | Key Functions | Potential Ligands |
|---|---|---|---|
| PPARα | Liver, kidney, heart, muscle | Fatty acid oxidation, ketogenesis, inflammation control | Fibrates, long-chain fatty acids |
| PPARγ | Adipose tissue, immune cells | Lipogenesis, adipocyte differentiation, glucose homeostasis, anti-inflammatory effects | Thiazolidinediones (TZDs), various fatty acids |
| PPARβ/δ | Ubiquitous | Fatty acid oxidation, cholesterol metabolism, anti-inflammatory responses | Synthetic agonists (e.g., GW501516) |
Influence on Insulin (B600854) Signaling and Cellular Glucose Uptake Mechanisms
The insulin signaling pathway is fundamental to the regulation of glucose homeostasis. cusabio.com The process begins when insulin binds to the alpha subunit of the insulin receptor (IR) on the cell surface. cusabio.comwikipedia.org This binding triggers autophosphorylation of the receptor's beta subunit, activating its tyrosine kinase domain. wikipedia.org This event creates docking sites for insulin receptor substrate (IRS) proteins, which, upon phosphorylation, activate downstream signaling cascades, most notably the phosphoinositide 3-kinase (PI3K)/Akt pathway. researchgate.netresearchgate.net
Activated Akt (also known as protein kinase B) mediates many of insulin's metabolic effects, including the critical step of promoting the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose cells. researchgate.net This increases the rate of glucose uptake from the bloodstream, lowering blood glucose levels. researchgate.net
Although no direct evidence links this compound to this pathway, other fatty acids have been shown to modulate insulin sensitivity. For instance, the lipokine palmitoleate (B1233929) has been found to enhance insulin action in skeletal muscle and stimulate glucose uptake in the liver, partly through a PPARα-dependent mechanism. mdpi.com Conversely, excessive levels of certain saturated fatty acids can induce insulin resistance by interfering with components of the signaling cascade.
Transcriptional Regulation of Genes Involved in Cellular Metabolism and Response
The regulation of metabolic gene expression is a complex process governed by a network of transcription factors that respond to nutritional and hormonal signals. Key players in the control of lipid metabolism include the sterol regulatory element-binding proteins (SREBPs) and the carbohydrate-responsive element-binding protein (ChREBP). nih.govfrontiersin.org
SREBP-1c is a major transcriptional regulator of lipogenesis, activating genes encoding enzymes required for fatty acid synthesis, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). nih.govmdpi.com Its activity is potently stimulated by insulin. researchgate.net ChREBP is activated by high glucose levels and also drives the expression of lipogenic genes. frontiersin.org
As discussed, PPARs are themselves transcription factors. Once activated by a ligand like a fatty acid, they directly regulate the transcription of a wide array of genes involved in fatty acid uptake, binding, and catabolism. nih.gov For example, PPARγ activation leads to the induction of genes associated with fatty acid metabolism and storage in adipose tissue. nih.gov Therefore, if this compound functions as a PPAR ligand, it would directly participate in the transcriptional control of metabolic pathways.
Impact on Lipid Homeostasis and Metabolism at the Molecular Level
Lipid homeostasis is maintained by a delicate balance between synthesis (lipogenesis), breakdown (lipolysis), and utilization (beta-oxidation) of fatty acids.
Regulation of Lipogenesis and Lipolysis Pathways
Lipogenesis is the metabolic process of synthesizing fatty acids from acetyl-CoA, which are then esterified to glycerol (B35011) to form triglycerides for storage. researchgate.net This pathway is primarily controlled at the transcriptional level by SREBP-1c and ChREBP, which regulate the expression of key lipogenic enzymes. frontiersin.org
Lipolysis is the catabolic process of hydrolyzing stored triglycerides into glycerol and free fatty acids. zen-bio.com This process is tightly regulated by hormones. Catecholamines stimulate lipolysis by binding to β-adrenergic receptors, leading to an increase in cyclic AMP (cAMP) and the activation of protein kinase A (PKA). zen-bio.com PKA then phosphorylates and activates two key proteins: perilipin 1 and hormone-sensitive lipase (B570770) (HSL), which work in concert with adipose triglyceride lipase (ATGL) to break down triglycerides. plos.orgmdpi.com Insulin is the primary anti-lipolytic hormone, acting to decrease cAMP levels and inhibit this cascade. plos.org
While the direct effect of this compound on these pathways is unknown, fatty acids themselves can influence these processes. For example, in hormone-sensitive lipase-deficient mice, a compensatory decrease in fatty acid esterification and de novo lipogenesis is observed, suggesting intricate feedback loops involving fatty acid availability and the expression of lipogenic genes via transcription factors like PPARγ. nih.gov
Effects on Fatty Acid Beta-Oxidation and Energy Metabolism
Fatty acid beta-oxidation is the mitochondrial pathway responsible for breaking down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are subsequently used to generate large quantities of ATP. aocs.org The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons. wikipedia.org
The degradation of unsaturated fatty acids, particularly those with conjugated double bonds, requires auxiliary enzymes. Research on the mitochondrial metabolism of octa-2,4,6-trienoic acid, a structural analog, has shown that its activated form, octa-2,4,6-trienoyl-CoA, is a substrate for NADPH-dependent 2,4-dienoyl-CoA reductase. nih.gov This enzyme reduces the conjugated system, yielding a product that can be further processed by the standard beta-oxidation machinery. nih.gov This finding is significant as it provides a plausible enzymatic pathway for the metabolic breakdown of the conjugated triene system found in this compound, allowing it to be utilized for energy production.
Table 2: Key Enzymes in Fatty Acid Metabolism
| Metabolic Pathway | Key Enzyme | Function | Regulatory Factors |
|---|---|---|---|
| Lipogenesis | Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA (rate-limiting step). | Activated by Insulin; Inhibited by Glucagon, Epinephrine. |
| Fatty Acid Synthase (FASN) | Synthesizes fatty acids from acetyl-CoA and malonyl-CoA. | Transcriptionally upregulated by SREBP-1c and ChREBP. | |
| Lipolysis | Adipose Triglyceride Lipase (ATGL) | Initiates the hydrolysis of triglycerides. | Activated by CGI-58. |
| Hormone-Sensitive Lipase (HSL) | Hydrolyzes diacylglycerols and other lipids. | Activated by PKA phosphorylation. | |
| Beta-Oxidation | Carnitine Palmitoyltransferase 1 (CPT1) | Transports long-chain fatty acids into mitochondria. | Inhibited by Malonyl-CoA. |
Natural Occurrence, Ecological Distribution, and Environmental Significance
Identification and Isolation from Diverse Biological Sources
There is no scientific literature available that documents the identification or isolation of Pentacosa-2,4,6-trienoic acid from any natural source.
Discovery in Plants and Microorganisms
No studies were found that report the discovery or presence of this compound in any plant or microorganism species. While research exists on polyunsaturated fatty acids in these organisms, this specific compound is not mentioned.
Characterization from Marine Organisms and Extremophile Environments
Biogeochemical Cycling and Environmental Fate in Ecosystems
There is a lack of research on the biogeochemical cycling of this compound. Consequently, its environmental fate, including its persistence, degradation pathways, and transformation in various ecosystems, remains unknown.
Ecological Roles and Adaptive Advantages in Natural Niches
Due to the absence of its identification in any organism or environment, there is no information regarding any potential ecological roles or adaptive advantages that this compound might confer in any natural niche.
Derivatives, Analogs, and Structure Activity Relationship Sar Studies of Pentacosa 2,4,6 Trienoic Acid
Rational Design and Synthesis of Pentacosa-2,4,6-trienoic Acid Analogs
The rational design of analogs of this compound is a foundational step in probing its biological functions and optimizing its therapeutic potential. nih.gov This process involves the strategic and systematic modification of the parent molecule to understand which structural features are essential for its activity. The availability of advanced synthetic methodologies, including solid-phase synthesis, has made it possible to create diverse libraries of PUFAs with high precision, accelerating SAR studies. bioengineer.orgchemrxiv.org
One of the primary strategies in analog design is the alteration of the fatty acid's aliphatic chain length and the degree or position of unsaturation. The long 25-carbon chain of this compound provides numerous opportunities for such modifications.
Chain Length Modification: The length of the fatty acid tail is a critical determinant of its physical properties, such as hydrophobicity and membrane fluidity, and its interaction with biological targets. mdpi.com Shortening or lengthening the carbon chain can dramatically alter binding affinity and biological response. For instance, studies on other fatty acid series have shown that modifying chain length affects their incorporation into cell membranes and their subsequent metabolism. mdpi.com In the context of antimicrobial peptides modified with fatty acids, the chain length of the appended fatty acid is a key factor in modulating activity and selectivity. researchgate.net Analogs could be synthesized with chains ranging from medium-chain (e.g., 12 carbons, like dodecanenoic acid) to very-long-chain (e.g., >24 carbons) to probe the optimal length for a specific biological effect. frontiersin.org
Saturation Pattern Modification: The conjugated triene system (three consecutive double bonds) is a key feature of this compound. The number, position, and geometry of these double bonds are paramount to its function. Analogs can be designed by:
Varying the degree of unsaturation: Synthesizing analogs with one, two, or more than three double bonds.
Altering double bond position: Shifting the conjugated system along the carbon chain.
Introducing non-conjugated double bonds: Breaking the conjugation to understand its importance for activity.
Complete saturation: Creating the fully saturated analog, pentacosanoic acid, to serve as a negative control, as saturated fatty acids often lack the specific biological activities of their unsaturated counterparts. diva-portal.org
The synthesis of such analogs can be achieved through multi-step organic synthesis, often employing techniques like Horner-Emmons homologations to build the polyene chain step-by-step. nih.gov
Table 1: Examples of Chain Length and Saturation Analogs of this compound
| Analog Type | Specific Example | Rationale for Design |
|---|---|---|
| Chain Shortening | Dodeca-2,4,6-trienoic acid | To assess the minimum chain length required for activity and alter hydrophobicity. |
| Chain Lengthening | Heptacosa-2,4,6-trienoic acid | To investigate if increased lipophilicity enhances membrane interaction or target binding. |
| Saturation Change | Pentacosa-2,4-dienoic acid | To determine if the full conjugated triene system is necessary for the observed biological effect. |
| Positional Isomer | Pentacosa-3,5,7-trienoic acid | To probe the spatial requirements of the binding pocket of the biological target. |
| Fully Saturated | Pentacosanoic acid | To serve as a negative control and confirm the role of unsaturation in the biological activity. |
Introducing new functional groups or replacing carbon atoms with heteroatoms (like oxygen or sulfur) can profoundly modify a molecule's electronic properties, polarity, hydrogen-bonding capacity, and metabolic stability. chim.it
Methoxy (B1213986) Groups: The introduction of methoxy (-OCH3) groups is a common strategy in medicinal chemistry. chim.it A methoxy group can alter the conformation of the fatty acid chain and its interactions with a target protein. For example, methoxy-substituted fatty acids have been synthesized and studied for their unique biological properties. semanticscholar.org Synthesizing a methoxy-substituted analog, such as 2-methoxy-pentacosa-2,4,6-trienoic acid, could enhance target specificity or alter its metabolic pathway. The synthesis of such compounds can be complex, often involving multi-step sequences to install the functional group at the desired position. whiterose.ac.uk
Other Functional Groups: Hydroxyl (-OH), amino (-NH2), or halogen (F, Cl) groups can be introduced to create new interaction points with a biological target. For example, hydroxyl groups can act as hydrogen bond donors and acceptors, potentially increasing binding affinity.
Heteroatoms: Replacing a methylene (B1212753) (-CH2-) group in the aliphatic chain with an oxygen (ether) or sulfur (thioether) atom can introduce a kink in the chain, altering its flexibility and polarity, which can influence biological activity.
Table 2: Examples of Functionally-Modified Analogs of this compound
| Modification Type | Specific Example | Rationale for Design |
|---|---|---|
| Methoxy Substitution | 2-Methoxy-pentacosa-3,5,7-trienoic acid | To increase polarity near the carboxylic acid head and probe electronic effects on target binding. mdpi.com |
| Hydroxylation | 10-Hydroxy-pentacosa-2,4,6-trienoic acid | To introduce a hydrogen-bonding group in the aliphatic tail to test for specific interactions. |
| Halogenation | 25-Fluoro-pentacosa-2,4,6-trienoic acid | To block potential metabolic oxidation at the terminal (omega) end of the chain. |
| Heteroatom Insertion | 10-Oxa-pentacosa-2,4,6-trienoic acid | To alter chain flexibility and polarity. |
Comparative Biological Activity Profiling of Derivatives in Model Systems
Once a library of analogs is synthesized, their biological activities are systematically compared to the parent compound and to each other. This comparative profiling is essential for building a robust SAR. The choice of model system depends on the anticipated biological effect, which for fatty acids can range from antimicrobial and anticancer to metabolic regulation. sioc-journal.cnmdpi.com
For instance, if this compound is hypothesized to have anticancer properties, its analogs would be tested against a panel of cancer cell lines (e.g., HCT-116, MCF-7) and normal cells to determine potency and selectivity. sioc-journal.cn The results, often expressed as IC50 (half-maximal inhibitory concentration) values, allow for direct comparison. Studies on other conjugated fatty acids have demonstrated that different isomers can have vastly different effects on cell proliferation and lipid metabolism. koreascience.krresearchgate.net Similarly, if the target is an enzyme, such as stearoyl-CoA desaturase, in vitro enzyme inhibition assays would be conducted. koreascience.kr
Table 3: Illustrative Comparative Biological Activity of Hypothetical Analogs
| Compound | Modification | IC50 against Cancer Cell Line A (μM) | IC50 against Normal Cell Line B (μM) | Selectivity Index (IC50 B / IC50 A) |
|---|---|---|---|---|
| This compound | Parent Compound | 10 | 50 | 5 |
| Analog 1 | Shorter Chain (C18) | 50 | 100 | 2 |
| Analog 2 | Methoxy Group at C-2 | 5 | 75 | 15 |
| Analog 3 | Saturated Chain | >100 | >100 | N/A |
| Analog 4 | cis,trans,cis isomer | 25 | 60 | 2.4 |
This table is for illustrative purposes only.
Stereoisomeric Effects on Molecular Interactions and Biological Outcomes
The conjugated triene system of this compound can exist as multiple geometric isomers (stereoisomers) depending on the configuration (cis or trans) of each of the three double bonds. It is well-established that the specific geometry of the double bonds in a fatty acid is critical for its biological function. mdpi.com
For example, studies on conjugated linoleic acid (CLA), which has two conjugated double bonds, show that different isomers have distinct biological effects. nih.gov The cis-9,trans-11 isomer is the most common in nature, while the trans-10,cis-12 isomer is primarily responsible for effects on body composition and fat reduction. koreascience.krresearchgate.net These differences arise because the shape of each isomer dictates how it fits into enzyme active sites or protein binding pockets. nih.gov The cis double bond introduces a kink in the fatty acid chain, while a trans bond results in a more linear shape, similar to a saturated fatty acid. mdpi.com
Therefore, a crucial part of SAR studies for this compound involves the stereoselective synthesis of different geometric isomers (e.g., all-trans, all-cis, mixed cis/trans) and comparing their biological activities. This allows researchers to determine the optimal three-dimensional shape required for the desired biological outcome. scielo.br
Computational Chemistry and Molecular Modeling for Predictive SAR Analysis
Computational methods are powerful tools for accelerating drug discovery and understanding SAR at a molecular level. creative-proteomics.com These in silico techniques can predict how different analogs of this compound might interact with a target protein before they are synthesized, saving time and resources. uneb.br
Molecular Docking: This technique predicts the preferred orientation of a ligand (the fatty acid analog) when bound to a target protein. uneb.br By calculating a "docking score," researchers can estimate the binding affinity of numerous virtual analogs. This helps prioritize the synthesis of compounds most likely to be active. For example, docking studies have been used to design novel inhibitors for fatty acid binding proteins (FABPs). nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding. plos.orgnih.gov Studies using MD simulations have revealed how the flexibility of a PUFA's tail, compared to the rigidity of a saturated fatty acid, allows it to fit into specific binding pockets in ion channels. diva-portal.orgpitt.edu These simulations can identify key amino acid residues that interact with the fatty acid's carboxyl head group or its hydrophobic tail. plos.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of the analogs and their observed biological activities. creative-proteomics.com By analyzing a set of tested compounds, a QSAR model can predict the activity of new, unsynthesized analogs based on their structural descriptors (e.g., hydrophobicity, electronic properties, size). biofueljournal.com
These computational approaches provide a molecular basis for the observed SAR, guiding the iterative process of designing more potent and selective analogs of this compound. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dodecanenoic Acid |
| Methoxy-substituted Trienoic Acids |
| Pentacosanoic acid |
| Dodeca-2,4,6-trienoic acid |
| Heptacosa-2,4,6-trienoic acid |
| Pentacosa-2,4-dienoic acid |
| Pentacosa-3,5,7-trienoic acid |
| 2-Methoxy-pentacosa-2,4,6-trienoic acid |
| 10-Hydroxy-pentacosa-2,4,6-trienoic acid |
| 25-Fluoro-pentacosa-2,4,6-trienoic acid |
| 10-Oxa-pentacosa-2,4,6-trienoic acid |
| Conjugated linoleic acid (CLA) |
| Stearoyl-CoA |
Emerging Research Frontiers and Transformative Applications Non Clinical Focus
Exploration of Undiscovered Biosynthetic Pathways and Novel Enzyme Biocatalysts
The biosynthesis of very-long-chain polyunsaturated fatty acids (VLCPUFAs) is a complex process involving a series of enzymatic reactions. While the specific pathway for Pentacosa-2,4,6-trienoic acid is not yet fully elucidated, it is hypothesized to involve elongases and desaturases. In most eukaryotes, long-chain polyunsaturated fatty acids (LC-PUFAs) are synthesized from C18 precursors through the action of front-end desaturases (Fads) and elongation of very-long-chain fatty acids proteins (Elovl). nih.gov Fads introduce double bonds, while Elovl enzymes catalyze the addition of two-carbon units. nih.gov
Research is focused on identifying and characterizing the specific enzymes responsible for producing the unique triene-conjugated structure of this compound. Two primary pathways are considered for fatty acid synthesis in various organisms: the fatty acid synthesis (FAS) pathway and the polyketide synthase (PKS) pathway. nih.govnih.gov The FAS pathway is the more common of the two. nih.gov The exploration of microbial genomes, particularly from organisms found in unique ecological niches, is a promising strategy for discovering novel enzymes with the required specificity.
Key enzymes that are central to the synthesis of PUFAs include:
Δ9-desaturase: Converts long-chain saturated fatty acids to monounsaturated fatty acids. nih.gov
Δ12-desaturase: Catalyzes the conversion of oleic acid to linoleic acid, a crucial step in the PUFA cascade. nih.gov
Δ5-desaturase: Involved in the final steps of producing arachidonic acid (AA) and eicosapentaenoic acid (EPA). nih.gov
Elongases: Extend the carbon chain of fatty acids. nih.gov
The discovery of biocatalysts capable of synthesizing this compound could be achieved by screening organisms from diverse environments or through the bioengineering of existing enzymes to alter their substrate specificity and catalytic function.
Table 1: Key Enzyme Classes in Polyunsaturated Fatty Acid (PUFA) Biosynthesis
| Enzyme Class | Function | Precursor Example | Product Example |
| Δ9-desaturase | Introduces double bond at the 9th carbon | Stearic acid (18:0) | Oleic acid (18:1Δ⁹) |
| Δ12-desaturase | Introduces double bond at the 12th carbon | Oleic acid (18:1Δ⁹) | Linoleic acid (18:2Δ⁹,¹²) |
| Δ6-desaturase | Introduces double bond at the 6th carbon | Linoleic acid (18:2Δ⁹,¹²) | Gamma-linolenic acid (18:3Δ⁶,⁹,¹²) |
| Elongase | Adds a 2-carbon unit to the fatty acid chain | Gamma-linolenic acid (18:3Δ⁶,⁹,¹²) | Dihomo-γ-linolenic acid (20:3Δ⁸,¹¹,¹⁴) |
| Δ5-desaturase | Introduces double bond at the 5th carbon | Dihomo-γ-linolenic acid (20:3Δ⁸,¹¹,¹⁴) | Arachidonic acid (20:4Δ⁵,⁸,¹¹,¹⁴) |
Development of Sustainable and Scalable Production Methods for this compound and its Analogs
The limited availability of this compound from natural sources necessitates the development of sustainable and scalable production methods. Metabolic engineering of microorganisms presents a promising avenue for achieving this goal. nih.gov By introducing and optimizing the expression of the necessary biosynthetic genes in well-characterized industrial hosts like Escherichia coli or various yeast species, it is possible to create "cell factories" for the production of this specific fatty acid. nih.govnih.gov
Strategies for sustainable production focus on utilizing renewable and low-cost feedstocks. researchgate.net These can include:
Plant-based oils: Genetically modified oilseed crops could be engineered to produce novel fatty acids. nih.gov
Agricultural waste: Lignocellulosic biomass can be converted into sugars that serve as a carbon source for microbial fermentation.
Waste oils: Used cooking oils and other lipid-rich waste streams can be used as feedstocks for certain microorganisms. researchgate.net
The scalability of these processes is a critical factor. Fermentation-based production in large-scale bioreactors offers precise control over growth conditions, potentially leading to high yields. researchgate.net Furthermore, the synthesis of analogs of this compound, with varied chain lengths or degrees of unsaturation, could be achieved through chemical or enzymatic methods, providing a library of related compounds for further research. mdpi.com
Advanced Lipidomic Approaches for Comprehensive Cellular Lipid Profiling and Flux Analysis
Understanding the role of this compound within a cell requires a detailed picture of its abundance, distribution, and dynamics. Advanced lipidomic techniques, primarily based on mass spectrometry (MS), are essential for this purpose. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) allow for the sensitive and specific detection of hundreds of lipid species in a biological sample. researchgate.net
Single-cell lipidomics is an emerging field that enables the analysis of lipid composition in individual cells, revealing cellular heterogeneity that is missed in bulk analyses. nih.govrsc.org This is particularly important for understanding the specific functions of rare cell populations. nih.gov
To move beyond static snapshots of the lipidome, metabolic flux analysis is employed. creative-proteomics.com This involves using stable isotope labeling, where cells are fed precursors (like ¹³C-labeled glucose) that get incorporated into newly synthesized lipids. researchgate.netnih.gov By tracking the rate of incorporation, researchers can determine the turnover rates—synthesis and degradation—of individual lipid species, including this compound. researchgate.netnih.govmpi-cbg.de This provides a dynamic view of lipid metabolism and how it responds to various stimuli or conditions. mass-analytica.com
Table 2: Comparison of Advanced Lipidomic Techniques
| Technique | Principle | Key Advantages | Application for this compound |
| LC-MS/MS | Chromatographic separation followed by mass analysis of parent and fragment ions. | High sensitivity and specificity; enables quantification and structural characterization. nih.gov | Accurate quantification in complex biological samples; identification of its specific molecular structure. |
| Single-Cell Lipidomics | Analysis of the lipid content of individual cells, often using capillary sampling or specialized MS imaging. | Reveals cell-to-cell variability in lipid profiles. nih.gov | Determining its distribution across different cell types within a tissue; identifying specialized cells that may produce or store it. |
| Lipid Flux Analysis | Tracking the incorporation of stable isotope-labeled precursors (e.g., ¹³C-glucose) into lipids over time. | Measures the dynamic rates of lipid synthesis and turnover. researchgate.netnih.gov | Quantifying its production and degradation rates; understanding how its metabolism is regulated. |
Systems Biology Integration of Omics Data for Holistic Understanding of Biological Roles
To fully comprehend the biological significance of this compound, it is crucial to place it within the broader context of cellular networks. A systems biology approach, which integrates data from multiple "omics" disciplines, offers a holistic perspective. mdpi.comresearchgate.net This involves combining lipidomics data with genomics, transcriptomics, and proteomics to build comprehensive models of cellular processes. researchgate.net
By correlating the levels of this compound with gene expression patterns (transcriptomics) and protein abundance (proteomics), researchers can identify potential regulatory pathways and functional relationships. pnnl.gov For example, an increase in this fatty acid might correlate with the upregulation of specific enzymes or signaling proteins, suggesting a functional link. Multi-omics factor analysis can be used to integrate these different biological layers and identify key drivers of cellular changes. researchgate.net
Investigation of Ecological Roles in Complex Biological Communities
The investigation into the ecological role of this compound would focus on several key areas:
Source Identification: Determining which primary producers (e.g., specific species of algae, bacteria, or fungi) synthesize this compound. Algae such as diatoms, dinoflagellates, and cryptophytes are known to be important sources of long-chain PUFAs in freshwater ecosystems. nih.gov
Trophic Transfer: Tracking its movement through the food web to understand which consumers accumulate it and whether it is biomagnified.
Functional Significance: Investigating its impact on the physiology and fitness of organisms that consume it. Essential fatty acids are crucial components of cell membranes and act as precursors for signaling molecules. nih.govmdpi.com The unique structure of this compound may confer specific properties to cell membranes or have specialized signaling functions within an ecosystem.
Environmental Influence: Studying how environmental factors like temperature, nutrient availability, and pollution affect the production of this fatty acid by primary producers, which could have cascading effects on the entire food web. nih.gov
Understanding these ecological dynamics is crucial, as the availability of high-quality fatty acids can be a limiting factor for the productivity of entire ecosystems. une.edu.au
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Pentacosa-2,4,6-trienoic acid, and how can purity be validated?
- Methodological Answer : Multi-step synthesis often involves conjugated triene formation via cross-coupling reactions (e.g., Suzuki-Miyaura) or hydrogenation/dehydrogenation of precursor fatty acids. For example, protocols similar to those for (S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic acid synthesis (e.g., using Pd/C hydrogenation, trifluoroacetic acid deprotection) can be adapted . Purity validation requires HPLC (>95% purity) and GC-MS to detect residual solvents. Structural confirmation via H/C NMR (peak assignments for conjugated double bonds at δ 5.2–5.8 ppm) and FT-IR (C=O stretch ~1700 cm) is critical .
Q. Which analytical techniques are most reliable for characterizing the stereochemistry and stability of this compound?
- Methodological Answer : Stereochemical analysis requires chiral-phase HPLC or circular dichroism (CD) spectroscopy. Stability studies under varying temperatures (4°C vs. −20°C) and oxygen exposure should use accelerated degradation tests monitored via UV-Vis (absorbance shifts at λ ~260 nm for conjugated systems) and TLC. Degradation products can be identified via LC-MS/MS . Data should be tabulated to compare degradation rates (e.g., half-life under oxidative conditions) .
Q. How can researchers ensure reproducibility in bioactivity assays involving this compound?
- Methodological Answer : Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference) and use internal controls (e.g., linoleic acid as a reference). Replicate experiments across three independent trials, with data analyzed via ANOVA to account for batch variability. Report IC values with 95% confidence intervals .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the role of this compound in lipid signaling pathways?
- Methodological Answer : Use isotopic labeling (e.g., C at carboxyl groups) to track metabolic incorporation into phospholipids via MALDI-TOF imaging. Combine knock-out models (e.g., CRISPR-Cas9 in HEK293 cells) with lipidomics profiling (LC-QTOF-MS) to identify downstream mediators. Statistical power analysis should determine sample sizes to minimize Type I/II errors .
Q. How can contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects) be resolved?
- Methodological Answer : Apply the PICO framework to dissect variables:
- Population : Cell type (e.g., macrophages vs. epithelial cells).
- Intervention : Dose range (0.1–100 µM) and exposure time.
- Comparison : Solvent controls (DMSO vs. ethanol).
- Outcome : Cytokine profiles (ELISA for TNF-α, IL-6).
Meta-analysis of published data using random-effects models can identify confounding factors (e.g., endotoxin contamination) .
Q. What computational strategies predict the reactivity of this compound in enzyme-binding sites?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at triene regions (e.g., HOMO-LUMO gaps). Molecular dynamics simulations (AMBER/CHARMM force fields) can model docking with cyclooxygenase-2 (COX-2) over 100 ns trajectories. Validate predictions with mutagenesis studies (e.g., COX-2 Arg120Ala variant) .
Data Presentation and Replication Guidelines
- Tables : Include comparative synthesis yields (e.g., Table 1: Pd/C vs. Wilkinson’s catalyst efficiency) and stability data (e.g., degradation rates under UV light) .
- Figures : Use line graphs for dose-response curves and heatmaps for lipidomics profiles. Ensure axis labels adhere to IUPAC conventions .
- Replication : Publish raw NMR spectra and crystallographic data (if available) in supplementary materials. Follow TCI America’s safety protocols for disposal of degraded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
